molecular formula C22H18F6N2O3 B1229202 2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester

2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester

Cat. No. B1229202
M. Wt: 472.4 g/mol
InChI Key: BYYQYXVAWXAYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester is a N-acyl-amino acid.

Scientific Research Applications

Synthesis and Pharmaceutical Research

  • Regioselective Synthesis : The compound is used in regioselective synthesis processes, particularly in the formation of bis(indol-3-yl) compounds, which are significant in biological and pharmaceutical research (Kutubi & Kitamura, 2011).

  • Antitumor Activities : Studies have explored its derivatives for potential antitumor activities, indicating selective anti-tumor properties in specific configurations (Xiong Jing, 2011).

Chemical Synthesis and Characterization

  • Schiff Base Synthesis : The chemical has been used in synthesizing Schiff bases containing the indole group, which exhibit significant antimicrobial activity, including antibacterial, antifungal, and anti-tubercular properties (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

  • Crystal Structure Analysis : Its crystal structure, particularly in relation to amino acids, is studied for its implications in methylation, detoxification, and antioxidation processes, useful in pharmaceutical and food industries (Jian Li, Zunjun Liang, & X. Tai, 2009).

Industrial and Material Science Applications

  • Corrosion Inhibition : Derivatives of the compound have been investigated for their effectiveness in inhibiting corrosion of steel in acidic environments, highlighting its potential in industrial applications (Missoum et al., 2013).

  • Trace Organic Analysis : Its derivatives have been used in developing analytical reagents for trace organic analysis, particularly in detecting oxidative sugar damage to DNA (Lu & Giese, 2000).

Biochemistry and Molecular Biology

  • Fluorescence Applications : In the field of biochemistry, the compound has been incorporated into tridentate ligands for fluorescence studies, enhancing the understanding of molecular interactions (Wei et al., 2006).

  • Enzyme Inhibition Studies : Its analogs have been identified as potential inhibitors of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis, which is crucial in diabetes research (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

properties

Product Name

2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester

Molecular Formula

C22H18F6N2O3

Molecular Weight

472.4 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methyl 2-acetamido-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31)

InChI Key

BYYQYXVAWXAYQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the method of Example 1, 3,5-bistrifluoromethylbenzyl bromide (6.16 g) and N acetyl-L-tryptophan (4.92 g) gave the title compound which was recrystallised from ethyl acetate/petroleum ether (3.7 g), m.p. 147°-148° C. 1H NMR (360 MHz, CDCl3) δ8.01 (1H, s), 7.83 (1H, s), 7.61 (1H, s), 7.51 (1H, d, J=8 Hz), 7.32 (1H, d, J=8 Hz), 7.17 (1H, t, J=7 Hz), 7.09 (1H, t, J=7 Hz), 6.91 (1H, d, J=2 Hz), 5.98 (1H, s), 5.13 (1H, d, J=13 Hz), 5.06 (1H, t, J=13 Hz), 4.96 (1H, t, J=6 Hz), 3.31 (2H, m), 1.98 (1H, s); Found: C, 56.08; H, 3.79; N, 5.74. C22H18N2F6O3 requires C, 55.84; H, 3.84; N, 5.93%.
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester
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2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester
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2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester
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2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester
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2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester
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2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester

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